[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-iodobenzoate
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Overview
Description
[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-iodobenzoate is a complex organic compound that features an indole moiety linked to an iodobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-iodobenzoate typically involves the condensation of 1-methyl-2-oxoindoline-3-carbaldehyde with 2-iodobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a suitable solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-iodobenzoate can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the functional groups attached to the indole ring.
Substitution: The iodine atom in the benzoate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used to replace the iodine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted benzoates.
Scientific Research Applications
[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-iodobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s indole moiety is of interest due to its presence in many biologically active molecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which [(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-iodobenzoate exerts its effects is largely dependent on its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites or alter receptor function by mimicking natural ligands.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
2-Iodobenzoic acid: Shares the iodobenzoate moiety.
Indole-2-carboxylic acid: Another indole derivative with different functional groups.
Uniqueness
[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-iodobenzoate is unique due to its combination of an indole moiety with an iodobenzoate group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-iodobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11IN2O3/c1-19-13-9-5-3-7-11(13)14(15(19)20)18-22-16(21)10-6-2-4-8-12(10)17/h2-9H,1H3/b18-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXKHCRFTZVVMR-NBVRZTHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NOC(=O)C3=CC=CC=C3I)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=N\OC(=O)C3=CC=CC=C3I)/C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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